
5,8-Dioxo-5,8-dihydronaphthalen-2-yl diethyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Dioxo-5,8-dihydronaphthalen-2-yl diethyl phosphate is an organic compound with the molecular formula C14H15O6P. It is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dioxo-5,8-dihydronaphthalen-2-yl diethyl phosphate typically involves the phosphorylation of 5,8-dioxo-5,8-dihydronaphthalene. This can be achieved through the reaction of 5,8-dioxo-5,8-dihydronaphthalene with diethyl phosphorochloridate in the presence of a base such as pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
5,8-Dioxo-5,8-dihydronaphthalen-2-yl diethyl phosphate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the phosphate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state quinones, while reduction can produce hydroquinone derivatives .
科学研究应用
5,8-Dioxo-5,8-dihydronaphthalen-2-yl diethyl phosphate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s quinone structure makes it a potential candidate for studying redox biology and electron transfer processes.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5,8-Dioxo-5,8-dihydronaphthalen-2-yl diethyl phosphate involves its quinone moiety, which can participate in redox reactions. The compound can undergo reduction to form hydroquinone, which can then be reoxidized back to quinone, generating reactive oxygen species (ROS) in the process. These ROS can interact with various molecular targets, including proteins, lipids, and DNA, leading to cellular effects such as oxidative stress and apoptosis .
相似化合物的比较
Similar Compounds
5,8-Dioxo-5,8-dihydro-1-naphthalenyl acetate: Similar in structure but with an acetate group instead of a phosphate group.
3-(6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalen-2-yl)propanoic acid: Contains additional chlorine atoms and a propanoic acid group.
Uniqueness
5,8-Dioxo-5,8-dihydronaphthalen-2-yl diethyl phosphate is unique due to its phosphate ester group, which imparts distinct chemical properties and reactivity compared to other naphthoquinone derivatives. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
869998-25-4 |
|---|---|
分子式 |
C14H15O6P |
分子量 |
310.24 g/mol |
IUPAC 名称 |
(5,8-dioxonaphthalen-2-yl) diethyl phosphate |
InChI |
InChI=1S/C14H15O6P/c1-3-18-21(17,19-4-2)20-10-5-6-11-12(9-10)14(16)8-7-13(11)15/h5-9H,3-4H2,1-2H3 |
InChI 键 |
CYWGWSGSOPIXLE-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(OCC)OC1=CC2=C(C=C1)C(=O)C=CC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


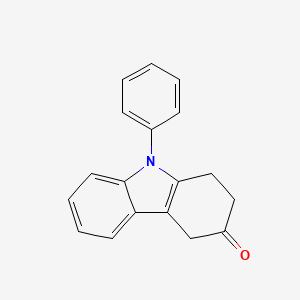
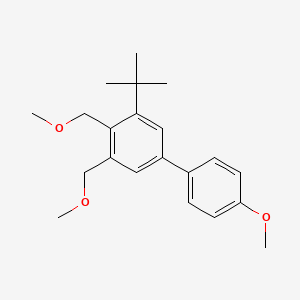
![(5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B14177280.png)
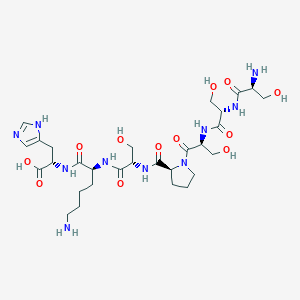


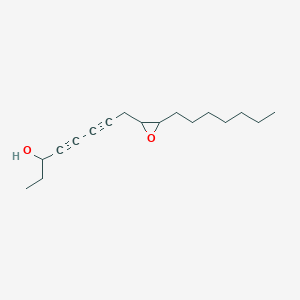
![[3,5-Bis({3,5-bis[(prop-2-yn-1-yl)oxy]phenyl}methoxy)phenyl]methanol](/img/structure/B14177300.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(1H-pyrazol-4-yl)-](/img/structure/B14177310.png)
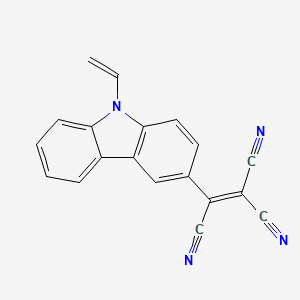
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-amino-1-(1,1-dimethylethyl)-](/img/structure/B14177322.png)
![Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate](/img/structure/B14177325.png)
![3-{[(2E)-6-methyl-4-phenylquinazolin-2(3H)-ylidene]amino}benzoic acid](/img/structure/B14177326.png)
